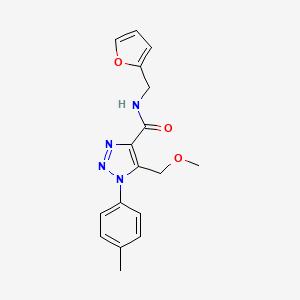

N-(furan-2-ylmethyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(furan-2-ylmethyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a furan-2-ylmethyl substituent on the amide group, a methoxymethyl group at position 5 of the triazole ring, and a 4-methylphenyl group at position 1. This compound’s design incorporates electron-rich substituents (furan and methoxymethyl) that may enhance solubility and interaction with biological targets.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-12-5-7-13(8-6-12)21-15(11-23-2)16(19-20-21)17(22)18-10-14-4-3-9-24-14/h3-9H,10-11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWJCLKWRBPJAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the compound is synthesized using advanced chemical processes that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound's triazole ring is known for its pharmacological significance, and it has been explored for its use in developing new therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring plays a crucial role in binding to enzymes or receptors, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Carboxamide Derivatives

Key Observations :

- Position 1 : The 4-methylphenyl group in the target compound offers steric stability compared to electron-donating groups like 4-methoxyphenyl () or bulky 2-methoxyphenyl (). Para-substituted aryl groups generally improve metabolic stability .

- Position 5 : The methoxymethyl group in the target compound introduces hydrophilicity, contrasting with hydrophobic groups like methyl () or aromatic pyridinyl (). This may enhance aqueous solubility .

- Amide Substituent : The furan-2-ylmethyl group provides a heterocyclic motif that could facilitate π-π stacking or hydrogen bonding in biological systems, similar to analogues in and .

Substituent Effects on Physicochemical Properties

- Solubility : The furan and methoxy groups may increase polarity relative to compounds with purely aromatic substituents (e.g., ’s acetylphenyl derivative).

- Stability : The 4-methylphenyl group at position 1 avoids metabolic vulnerabilities associated with para-methoxy groups (e.g., demethylation in ) .

Biological Activity

N-(furan-2-ylmethyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 351.38 g/mol. The compound features a triazole ring, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Triazoles are known to inhibit various enzymes and receptors, leading to modulation of cellular pathways. The exact mechanism for this compound may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can act as a ligand for specific receptors, influencing signal transduction pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.1 μM to 6.06 μM against various cancer cell lines such as MCF-7 (breast cancer) and H460 (lung cancer) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9 | MCF-7 | 1.1 |

| Compound 5i | H460 | 6.06 |

These values indicate potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been well-documented. This compound has shown promising results against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Some related triazoles have demonstrated MIC values as low as 0.0063 μmol/mL against E. coli .

Case Studies

A study conducted on a series of triazole derivatives found that those containing the furan moiety exhibited enhanced anticancer and antimicrobial activities compared to their non-furan counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.